Product packaging for Betnovate-C(Cat. No.:CAS No. 53262-70-7)

Betnovate-C

Cat. No.: B1204993
CAS No.: 53262-70-7
M. Wt: 782.1 g/mol
InChI Key: GGMXWHRZJSEEMV-UBYGFFDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betnovate-C is a combination topical agent for research applications, specifically in the study of inflammatory dermatoses complicated by bacterial or fungal infections. Its formulation contains two active components: Betamethasone Valerate, a potent glucocorticoid corticosteroid, and Clioquinol, an agent with antifungal and antibacterial properties . The primary research value of this compound lies in modeling combined therapeutic approaches. Betamethasone acts as a potent anti-inflammatory agent by inhibiting phospholipase A2, which reduces the formation of pro-inflammatory mediators like prostaglandins and leukotrienes . It exerts its effects through genomic pathways by activating glucocorticoid receptors to promote anti-inflammatory gene transcription, and through nongenomic pathways that rapidly modulate immune cell activity . Concurrently, Clioquinol targets microbial co-infections, allowing researchers to study the resolution of inflammation in a compromised skin barrier model without confounding infectious variables . This makes it a relevant tool for investigating pathological mechanisms and treatment responses in conditions such as eczema, psoriasis, and contact dermatitis . Key considerations for researchers include the impact of vehicle formulation and skin integrity on the percutaneous absorption of the active compounds . Absorption can be significantly increased by occlusive dressings, which is a critical factor in designing animal or ex-vivo studies and assessing systemic exposure risk . This product is designated For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42ClFINO7 B1204993 Betnovate-C CAS No. 53262-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53262-70-7

Molecular Formula

C36H42ClFINO7

Molecular Weight

782.1 g/mol

IUPAC Name

5-chloro-7-iodoquinolin-8-ol;[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H37FO6.C9H5ClINO/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3;1-4,13H/t16-,19-,20-,21-,24-,25-,26?,27-;/m0./s1

InChI Key

GGMXWHRZJSEEMV-UBYGFFDOSA-N

SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Synonyms

etamethasone 17-valerate - clioquinol
betamethasone 17-valerate, clioquinol drug combination
betnovate-C

Origin of Product

United States

The Rise of Combination Therapies in Pharmaceutical Science

The principle of combination therapy is to leverage the distinct mechanisms of action of different drugs to achieve a superior therapeutic outcome. This strategy can lead to enhanced efficacy, a broader spectrum of activity, and a reduction in the likelihood of developing drug resistance. targetmol.comwikipedia.org In many instances, combining drugs allows for the use of lower concentrations of each component, which can, in turn, minimize potential side effects. pharmacompass.comnih.gov The application of combination therapies is well-established in various fields of medicine, including the treatment of infectious diseases, cancer, and cardiovascular conditions. patsnap.comnih.gov

Fixed-dose combinations, where two or more drugs are included in a single dosage form, offer the added benefits of improved patient compliance and convenience. pharmacompass.com By simplifying treatment regimens, patients are more likely to adhere to their prescribed therapy, leading to better clinical outcomes. patsnap.com

Unveiling the Active Pharmaceutical Ingredients: Betamethasone and Clioquinol

Betnovate-C's efficacy stems from the synergistic action of its two active pharmaceutical ingredients: Betamethasone (B1666872) valerate (B167501) and Clioquinol (B1669181). chemicalbook.comnih.gov

Betamethasone valerate is a synthetic corticosteroid with potent anti-inflammatory properties. patsnap.comnih.gov It functions by binding to glucocorticoid receptors within cells, which leads to the modulation of gene expression. patsnap.com This interaction ultimately results in the suppression of inflammatory mediators, thereby reducing swelling, redness, and itching associated with various skin conditions. chemicalbook.comguinama.com

Clioquinol is a hydroxyquinoline derivative that exhibits both antibacterial and antifungal properties. wikipedia.orgresearchgate.net Its mechanism of action is believed to involve the chelation of metal ions that are essential for microbial enzyme function, thereby inhibiting the growth of susceptible bacteria and fungi. patsnap.com It is also thought to interfere with microbial DNA synthesis. patsnap.com

Below is a table summarizing the key chemical properties of these active ingredients.

PropertyBetamethasone ValerateClioquinol
Chemical Formula C27H37FO6 patsnap.comC9H5ClINO wikipedia.orgchemicalbook.com
Molecular Weight 476.58 g/mol patsnap.com305.50 g/mol wikipedia.orgchemicalbook.com
Appearance White or almost white crystalline powder researchgate.netCream-colored to brownish-yellow powder chemicalbook.com
Solubility Practically insoluble in water; freely soluble in acetone and chloroform nih.govresearchgate.netInsoluble or slightly soluble in water; soluble in ethanol and DMSO targetmol.com
Melting Point Approximately 192°C with decomposition researchgate.netDecomposes at 178-179°C chemicalbook.com

Clioquinol: Comprehensive Mechanistic Insights and Emerging Applications

Mechanisms of Antimicrobial Action

Clioquinol (B1669181) exerts its antimicrobial effects through several key mechanisms, disrupting vital cellular processes in pathogens.

Inhibition of Microbial DNA Replication-Related Enzymes

Clioquinol, along with other quinolone derivatives, is known to inhibit enzymes critical for bacterial DNA replication wikipedia.orgsigmaaldrich.com. Specifically, it targets bacterial DNA gyrase and topoisomerase IV sigmaaldrich.comnih.govnih.govresearchgate.net. These enzymes are essential for managing DNA topology, including supercoiling, unwinding, and strand breakage/rejoining, processes vital for DNA replication, transcription, and repair sigmaaldrich.comnih.govmdpi.com. By binding to these enzymes and stabilizing the enzyme-DNA complex, quinolones like clioquinol effectively halt DNA replication, leading to bacterial cell death sigmaaldrich.comnih.gov. Research has identified specific compounds exhibiting potent inhibition of bacterial DNA gyrase, with IC50 values in the micromolar range, indicating significant antimicrobial potential nih.govmdpi.com.

Bacteriostatic Properties

Clioquinol primarily acts as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them drugbank.compediatriconcall.com. Its precise bacteriostatic mechanism is not fully elucidated, but it is understood to interfere with microbial growth by disrupting essential cellular processes. Some studies suggest its activity is dependent on the bacterial growth medium, potentially due to interactions with medium constituents researchgate.net.

Antifungal Activity Profile

Clioquinol demonstrates significant antifungal activity against a range of fungal species, including Candida and Aspergillus nih.govresearchgate.nettandfonline.com. Studies have shown excellent antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values reported in the range of 0.031–0.5 µg/mL nih.gov. Clioquinol has also been effective in eradicating fungal biofilms, achieving up to 100% eradication for C. glabrata biofilms nih.gov. Its antifungal mechanism involves disrupting the fungal cell membrane, influencing ergosterol (B1671047) biosynthesis, attenuating virulence factors, and inducing apoptosis tandfonline.com. Research indicates it can inhibit hyphae formation and biofilm development in Candida albicans d-nb.info. Furthermore, clioquinol has shown growth inhibition rates of 71–85% against various Aspergillus species nih.gov.

Metal Chelation and Ionophore Activity

A significant aspect of clioquinol's mechanism involves its interaction with essential metal ions.

Binding to Essential Metal Ions (Zinc, Copper, Iron)

Clioquinol acts as a metal chelator, exhibiting affinity for essential metal ions such as zinc (Zn), copper (Cu), and iron (Fe) patsnap.compatsnap.comnih.govnih.govcapes.gov.brnih.gov. This metal-binding capability is central to many of its proposed mechanisms of action. By chelating these metals, clioquinol can disrupt metal-dependent enzymatic processes crucial for microbial survival and proliferation patsnap.compatsnap.com. Studies suggest that clioquinol can sequester copper and iron at the cellular membrane, leading to cellular metal accumulation but cytosolic depletion nih.gov. The interaction of clioquinol with metal ions is complex; while it chelates metals, it can also act as an ionophore, facilitating the transport of metals into cells nih.govnih.govaacrjournals.org. For instance, clioquinol has been shown to increase intracellular zinc concentrations, acting as a zinc ionophore aacrjournals.org. The specific effects can depend on the metal and its concentration, with some studies indicating that copper abolishes the rescue effect of clioquinol in certain models, while zinc can synergize with it to retard fibril growth capes.gov.brnih.gov.

Role in Intracellular Metal Homeostasis Modulation

Clioquinol's metal-binding and ionophore activities allow it to modulate intracellular metal homeostasis nih.govnih.gov. By affecting the availability and distribution of essential metals like zinc and copper within cells, clioquinol can influence various cellular processes. In yeast models, clioquinol treatment leads to cells sensing a general deficiency in metals, despite elevated total cellular metal content, due to sequestration at the cellular membrane nih.gov. This disruption in metal homeostasis can lead to reduced activity of metal-sensitive enzymes and altered cellular signaling pathways nih.gov. In the context of neurodegenerative diseases like Alzheimer's, clioquinol's ability to redistribute zinc and copper is thought to be beneficial by reducing the formation of toxic amyloid-beta (Aβ) plaques, which are known to involve these metal ions nih.govpnas.org.

Indirect Antioxidant Mechanisms via Metal Redistribution

Clioquinol (CQ) is recognized for its ability to chelate essential metal ions such as zinc (Zn), copper (Cu), and iron (Fe) ebi.ac.ukoup.comnih.gov. This metal chelation property is central to several of its proposed mechanisms of action, including an indirect antioxidant effect. By binding to these metal ions, which are critical cofactors for various enzymatic processes, clioquinol can effectively inactivate enzymes vital for pathogen survival and disrupt metabolic pathways ebi.ac.uknih.gov. This interaction is pH-dependent and influenced by the local concentration of metals ebi.ac.uk. Clioquinol's ability to chelate and redistribute metals plays a significant role in conditions characterized by dyshomeostasis of these ions, such as neurodegenerative diseases ebi.ac.ukresearchgate.net. Furthermore, clioquinol can act as a zinc and copper ionophore, facilitating the influx of these metals into cells and potentially regulating their transfer back from cellular aggregates ebi.ac.ukplos.orgpatsnap.com. This metal redistribution mechanism is also implicated in its potential anticancer activities, as zinc chelation can act as an anticancer agent ebi.ac.uk.

Molecular Interactions and Cellular Pathway Modulation

Clioquinol engages in complex interactions with cellular pathways, influencing gene expression, cell survival, and protein degradation.

Inhibition of Histone Deacetylases (HDACs) and Epigenetic Implications

Clioquinol has been identified as an inhibitor of Histone Deacetylases (HDACs) nih.govnih.govmdpi.com. HDACs are enzymes that remove acetyl groups from histones, thereby affecting chromatin structure and gene transcription. By inhibiting HDACs, clioquinol leads to increased acetylation of histones and other proteins, such as p53 and HSP90 nih.govnih.gov. This accumulation of acetyl groups can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis nih.govunimi.it. Clioquinol's interaction with the zinc-centered active pocket of HDACs allows it to inhibit their activity, down-regulating specific HDAC enzymes like HDAC1, -3, -4, and -5 nih.gov. This epigenetic modulation by clioquinol has implications for its potential therapeutic use in malignancies and neurodegenerative diseases nih.govnih.govmdpi.com.

Induction of Apoptotic Pathways in Malignant Cells (e.g., Caspase Activation)

Clioquinol has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines nih.govportlandpress.comaacrjournals.org. This apoptotic effect is often mediated through the activation of caspases, key executioner enzymes in the apoptotic cascade nih.govportlandpress.comaacrjournals.org. Research indicates that clioquinol can lead to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both markers of apoptosis nih.govportlandpress.com. Furthermore, clioquinol can inhibit the X-linked inhibitor of apoptosis protein (XIAP), a protein that normally suppresses caspase activity, thereby facilitating caspase activation and promoting cell death portlandpress.com. The induction of apoptosis by clioquinol can be potentiated by its copper ionophoric activity and its interaction with other cellular pathways portlandpress.comaacrjournals.org.

Interaction with Proteasome Activity (e.g., Chymotrypsin-like Inhibition)

Clioquinol is recognized as a proteasome inhibitor, specifically targeting the chymotrypsin-like activity of the proteasome ebi.ac.uknih.govportlandpress.comnih.govgoogle.com. The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins, playing critical roles in cell cycle regulation and apoptosis. Inhibition of the proteasome, particularly its chymotrypsin-like activity, can lead to the accumulation of regulatory proteins, cell cycle arrest, and the induction of apoptosis in cancer cells nih.govnih.govgoogle.com. This proteasome inhibition by clioquinol is often dependent on the presence of copper, suggesting a mechanism where clioquinol forms a copper complex that targets the proteasome ebi.ac.uknih.govgoogle.com.

Modulation of Autophagy Pathways

Clioquinol has been shown to modulate autophagy, a cellular process involving the degradation and recycling of cellular components. In certain cancer cells, clioquinol acts as an autophagy activator, triggering pro-death autophagy researchgate.netexlibrisgroup.comnih.gov. This activation is linked to the disruption of the mTOR signaling pathway, a critical regulator of autophagy researchgate.netnih.gov. By inhibiting mTOR activity and suppressing its expression, clioquinol can promote autophagosome formation and contribute to cell death researchgate.netnih.gov. This modulation of autophagy pathways can influence cellular responses to stress and treatment, potentially enhancing the efficacy of other therapeutic agents exlibrisgroup.comnih.gov.

Emerging Research Directions and Non-Antimicrobial Applications

Beyond its antimicrobial properties, clioquinol is a subject of significant research for its potential in treating non-antimicrobial conditions. Its ability to chelate metal ions has positioned it as a candidate for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where metal dyshomeostasis is implicated ebi.ac.ukresearchgate.netnih.govnih.govpatsnap.com. Clioquinol's impact on protein aggregation and its potential to reduce oxidative stress are areas of active investigation in this context ebi.ac.uknih.gov. Furthermore, its anticancer activities, stemming from its effects on HDACs, proteasomes, and apoptotic pathways, are being explored for various malignancies nih.govnih.govportlandpress.comaacrjournals.org. Research also includes developing novel delivery systems, such as nanocarriers, to enhance its efficacy and reduce potential side effects for dermatological applications nih.govresearchgate.net.

Synergistic Molecular Mechanisms

The combination of betamethasone (B1666872) and clioquinol offers a multifaceted approach to treating dermatological conditions by addressing both inflammation and infection simultaneously.

Complementary Anti-inflammatory and Anti-infective Actions

Betamethasone, a synthetic corticosteroid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors within cells. This interaction leads to the induction of lipocortin-1 (annexin A1), which inhibits phospholipase A2. Consequently, the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is suppressed drugbank.commims.compatsnap.com. Betamethasone also downregulates the expression of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha patsnap.com.

Clioquinol, a halogenated hydroxyquinoline, possesses broad-spectrum antimicrobial properties, including activity against fungi (e.g., Candida, Microsporum, Trichophyton) and Gram-positive bacteria (e.g., Staphylococci) drugbank.compediatriconcall.com. While its precise mechanism of action is not fully elucidated, it is known to be bacteriostatic and may involve the chelation of metal ions essential for microbial growth drugbank.compediatriconcall.comnih.gov. The combination of these complementary actions—betamethasone’s potent anti-inflammatory effect and clioquinol’s anti-infective capabilities—provides a synergistic therapeutic benefit in managing secondary infected dermatoses researchgate.net.

Potential for Modulating Host-Pathogen Interactions at a Molecular Level

The interplay between betamethasone and clioquinol may extend to modulating host-pathogen interactions at a molecular level. Betamethasone's immunosuppressive properties can alter the host's inflammatory response to pathogens, potentially influencing the course of infection. Simultaneously, clioquinol directly targets microbial agents. Research into clioquinol's metal-chelating properties, particularly its interaction with zinc and copper, suggests a role in modulating cellular processes that could impact both host cells and pathogens nih.gov. While specific studies detailing the combined modulation of host-pathogen interactions by Betnovate-C are limited, the individual mechanisms suggest a potential for influencing these complex biological processes.

Pharmacokinetic Considerations in Combination

Understanding how betamethasone and clioquinol are absorbed, distributed, metabolized, and excreted when used together is essential for their effective topical application.

Comparative Cellular Uptake and Distribution of Each Component

Topical corticosteroids like betamethasone are readily absorbed through intact skin mims.commims.com. The extent of absorption is influenced by factors such as the vehicle, epidermal barrier integrity, inflammation, and the use of occlusive dressings dermnetnz.orghpra.iemedicines.org.uk. Once absorbed, betamethasone is rapidly distributed to all body tissues mims.com.

Clioquinol is also absorbed through the skin, with approximately 1.5-4% of the applied dose being absorbed systemically mims.com. Significant absorption, particularly when applied to extensive or eroded areas or under occlusion, can lead to systemic effects, such as interference with thyroid function tests due to increased protein-bound iodine (PBI) levels drugbank.comhpra.ienafdac.gov.ng. The distribution of clioquinol after absorption is primarily via urine as glucuronide and sulfate (B86663) metabolites mims.com.

While direct comparative data on the cellular uptake and distribution of betamethasone and clioquinol in combination within specific cell types are not extensively detailed in the provided search results, the absorption characteristics suggest that both components can penetrate the skin and reach target cells.

Interaction Effects on Metabolic Pathways of Individual Components

Systemically absorbed topical corticosteroids, including betamethasone, are primarily metabolized in the liver mims.comnafdac.gov.ng. The metabolism of betamethasone can be affected by co-administration with drugs that inhibit or induce CYP3A4 enzymes, potentially leading to increased systemic exposure hpra.ienafdac.gov.ng.

Information regarding specific metabolic interactions between betamethasone and clioquinol when applied topically is limited. Clioquinol is excreted in the urine as glucuronide and sulfate metabolites mims.com. There is no direct evidence from the provided search results indicating that clioquinol significantly alters the hepatic metabolism of betamethasone, or vice versa, in a topical application context. However, the potential for systemic absorption of both compounds necessitates consideration of drug-drug interactions if other medications affecting similar metabolic pathways are concurrently used.

Advanced Formulation Science Considerations for Topical Delivery Systems

The efficacy of this compound is significantly influenced by its formulation, which is designed for optimal topical delivery. Topical formulations, such as creams and ointments, are developed to ensure the penetration of active ingredients into the skin layers where they exert their therapeutic effects.

Creams are generally preferred for moist or weeping skin surfaces, while ointments are often used for dry, lichenified, or scaly lesions medicines.org.uk. The choice of vehicle (cream, ointment, gel, lotion) plays a critical role in the percutaneous absorption of both betamethasone and clioquinol dermnetnz.orgmedicines.org.uk. Advanced formulation science aims to control the release rate, enhance skin penetration, and improve the stability of the active ingredients. While specific details on novel nano-based formulations for this compound are not provided in the search results, the general principles of topical drug delivery highlight the importance of formulation in achieving therapeutic outcomes mdpi.com. For instance, hydrogels are noted as versatile carrier systems for topical delivery, capable of improving drug penetration and bioavailability mdpi.com. The formulation of this compound as a cream aims to balance the delivery of both the corticosteroid and the antimicrobial agent to the affected skin areas.

Excipient Interactions and Compound Stability

The stability and performance of topical formulations are significantly influenced by the excipients used. Research into the stability of betamethasone valerate (B167501), a key component, has highlighted the impact of certain excipients. For instance, emulsifiers like macrogolstearylether-20/21 and co-emulsifiers such as cetylstearyl alcohol can affect the isomerization rate of betamethasone valerate. Studies indicate that higher concentrations of some emulsifiers can accelerate degradation, whereas lower concentrations may slow down the isomerization process, thereby potentially enhancing the formulation's shelf life researchgate.netcore.ac.uk. Preservatives and other additives are also considered potential interferents in analytical methods designed to quantify the active ingredients, underscoring the importance of their compatibility innovareacademics.in.

Common excipients found in this compound cream formulations include Cetomacrogol 1000, Cetostearyl Alcohol, White Soft Paraffin, Sodium Acid Phosphate (B84403), Chlorocresol, Light Liquid Paraffin, Propylene Glycol, and Purified Water nafdac.gov.ng. General principles of drug-excipient interactions suggest that these components can influence stability through physical changes or chemical degradation, often mediated by factors such as moisture content and microenvironmental pH nih.govscirp.org.

Excipient NameRole/Type
Cetomacrogol 1000Emulsifier
Cetostearyl AlcoholCo-emulsifier, Emollient
White Soft ParaffinOintment base, Emollient
Sodium Acid PhosphatepH adjuster, Buffer
ChlorocresolPreservative
Light Liquid ParaffinEmollient, Vehicle
Propylene GlycolHumectant, Solvent
Purified WaterSolvent, Vehicle

Enhancing Bioavailability at the Target Site (Molecular Level)

Betamethasone exerts its anti-inflammatory effects by acting within skin cells to induce phospholipase A2 inhibitory proteins, commonly known as lipocortins. These proteins, in turn, suppress the synthesis and release of inflammatory mediators such as kinins, histamine, and prostaglandins mims.comhpra.ie. This action effectively reduces the redness, swelling, and itching associated with inflammatory dermatoses.

Clioquinol, on the other hand, functions as an anti-infective agent with broad-spectrum antibacterial and antifungal properties. While its precise molecular mechanism is not fully elucidated, its activity is believed to be partly due to its iodine content nafdac.gov.ngmims.comhpra.iedrugbank.com. The combination of betamethasone and clioquinol is designed to address conditions where inflammation and infection coexist, potentially leading to synergistic therapeutic outcomes. Studies suggest that this combination can be particularly effective for secondarily infected dermatoses, with in vitro data indicating high efficacy against various microbes without significant resistance researchgate.net.

The lipophilicity of these compounds plays a crucial role in their skin penetration and bioavailability. Betamethasone exhibits moderate lipophilicity (log P = 1.9), whereas clioquinol is more lipophilic (log P = 3.5) researchgate.net. This difference in lipophilicity can influence their absorption rates and distribution within the skin layers. Furthermore, advancements in formulation technology, such as polyaphron dispersion (PAD), have demonstrated the ability to significantly enhance the delivery and skin deposition of topical corticosteroids like betamethasone dipropionate compared to conventional formulations nih.gov. This suggests that the vehicle and formulation design are critical for optimizing the bioavailability of both active ingredients at the target site.

CompoundPrimary Molecular ActionLipophilicity (log P)
BetamethasoneAnti-inflammatory via induction of lipocortins, inhibiting inflammatory mediators (kinins, histamine, prostaglandins)1.9
ClioquinolAnti-infective (antibacterial, antifungal); mechanism possibly related to iodine content3.5

Computational and Theoretical Modeling of Combination Effects

Computational and theoretical modeling techniques offer powerful tools to investigate the complex interactions and synergistic potential of drug combinations like this compound at a molecular level.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry and biophysics, used to study the time-dependent behavior of molecular systems mdpi.com. These simulations model the physical movements of atoms and molecules over time, providing insights into their structural dynamics, conformational changes, and interactions with biological targets such as proteins and membranes mdpi.comnih.govnih.gov. For drug combinations, MD can elucidate how the active ingredients interact with each other, with excipients, or with biological macromolecules, revealing binding pathways and affinities mdpi.comnih.gov. Techniques like Ion Mobility-Mass Spectrometry (IM-MS), often used in conjunction with MD, can further aid in the structural characterization and differentiation of drug molecules, even closely related isomers acs.org. These simulations are invaluable for understanding the molecular basis of drug action and formulation behavior.

Computational TechniquePrimary Application in Drug ResearchRelevance to this compound Combination
Molecular Dynamics (MD) Sims.Studying molecular motion, structural dynamics, conformational changes, binding pathways, protein-ligand interactions, membrane interactions.Understanding how betamethasone and clioquinol interact with each other, skin proteins, or membrane lipids; predicting the impact of excipients on drug conformation and stability.
Ion Mobility-MS (IM-MS)Structural characterization, differentiation of isomers/conformers, gas-phase properties of molecules.Characterizing the distinct three-dimensional structures of betamethasone and clioquinol, potentially revealing subtle differences in their behavior or interaction potential.
Molecular DockingPredicting the preferred orientation of a ligand to a protein target to form a stable complex, identifying binding sites.Investigating how betamethasone binds to its anti-inflammatory targets or how clioquinol might interact with microbial enzymes or cellular components.

In Silico Prediction of Synergistic Pathways

In silico methods, including computer simulations and molecular docking, are increasingly utilized to predict potential synergistic pathways and drug-drug interactions medicalnewstoday.comnih.gov. By modeling how molecules interact with biological systems or pathways, researchers can hypothesize mechanisms that might lead to enhanced therapeutic outcomes when drugs are used in combination. For instance, simulations can predict how two compounds might jointly inhibit a microbial enzyme or modulate a cellular signaling cascade more effectively than either compound alone medicalnewstoday.comnih.gov. These computational predictions serve as a crucial starting point, guiding subsequent experimental investigations, such as in vitro checkerboard assays, to validate the identified synergistic effects nih.gov. Such approaches are vital for optimizing combination therapies by revealing molecular strategies that enhance efficacy and potentially mitigate resistance.

Compound List:

Betamethasone

Clioquinol

this compound

The Rationale for a Powerful Combination: Synergistic Approaches in Molecular Pharmacology

Glucocorticoid Receptor Binding and Signal Transduction Pathways

The biological effects of Betamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. patsnap.comkaya.in The lipophilic nature of Betamethasone allows it to readily diffuse across the cell membrane into the cytoplasm, where it initiates a cascade of molecular events. patsnap.com

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm, bound to a large multi-protein complex of chaperone proteins, including heat shock protein 90 (Hsp90) and immunophilins. This complex maintains the receptor in a conformation that is capable of binding a ligand but is otherwise inactive. patsnap.com

Upon entering the cell, Betamethasone binds to the ligand-binding domain of the GR. This binding event induces a significant conformational change in the receptor protein. patsnap.com This change causes the dissociation of the chaperone protein complex, unmasking nuclear localization signals on the GR. The now-activated Betamethasone-GR complex rapidly translocates from the cytoplasm into the nucleus through nuclear pores. patsnap.compatsnap.com

Once inside the nucleus, the Betamethasone-GR complex dimerizes, forming a homodimer (a complex of two identical Betamethasone-GR units). This dimer then functions as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the regulatory regions of target genes. patsnap.compatsnap.com

The binding of the GR dimer to a GRE typically results in the recruitment of co-activator proteins and the general transcriptional machinery, leading to the upregulation or transactivation of the target gene. kaya.in This is a primary mechanism by which Betamethasone stimulates the production of anti-inflammatory proteins. Conversely, the GR complex can also repress gene expression, a process known as transrepression. This often occurs when the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, preventing them from activating pro-inflammatory genes. patsnap.com Research in fetal rat lung fibroblasts has shown that Betamethasone can regulate a discrete subset of approximately 480 target genes, driving a significantly stronger transcriptional response compared to endogenous corticosteroids like corticosterone. oup.comnih.gov

Table 1: Research Findings on Betamethasone-Regulated Gene Expression

Study Context Genes Upregulated by Betamethasone Genes Downregulated by Betamethasone Reference
Fetal Rat Lung Fibroblasts Per1, Dusp1, Fkbp5, Sgk1, Crispld2, Tgm2, Hif3α, Kdr - nih.gov
NIT-1 Cells (Pancreatic) Gad1, Ccl2, Cxcl2, Cd14, Il22ra1, Tcf7l2, Pcsk1, Ptprj Cd44 researchgate.net
Neural Stem Cells Genes involved in Inositol Phosphate (B84403) Metabolism Genes involved in proliferation (e.g., S100a11, Jun, Bex2) researchgate.net

Molecular Mechanisms of Anti-inflammatory Action

The potent anti-inflammatory effects of Betamethasone are a direct result of the genomic modulation described above. By altering the expression of key genes, it effectively suppresses the inflammatory cascade at multiple points.

A cornerstone of Betamethasone's anti-inflammatory activity is its ability to induce the synthesis of anti-inflammatory proteins. patsnap.com The most prominent of these is Lipocortin-1, also known as Annexin-1. patsnap.compatsnap.com Through the transactivation mechanism involving GREs, the Betamethasone-GR complex directly upregulates the gene that codes for Lipocortin-1. kaya.inaburaihan.com This protein plays a crucial role in inhibiting a key enzyme in the inflammatory pathway, as detailed in section 2.2.3.

Betamethasone effectively suppresses the immune response by downregulating the expression of a wide array of pro-inflammatory molecules. patsnap.com Through the mechanism of transrepression, the activated GR interferes with the function of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). patsnap.com NF-κB is a master regulator that drives the expression of numerous pro-inflammatory cytokines. scielo.br By inhibiting NF-κB, Betamethasone reduces the production of critical signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8). patsnap.comnih.govspandidos-publications.com TNF-α and IL-1β are major cytokines that promote inflammation and cartilage breakdown in conditions like osteoarthritis. spandidos-publications.com This reduction in pro-inflammatory signals also leads to decreased accumulation of inflammatory cells like neutrophils and macrophages at the site of inflammation. kaya.in

Table 2: Key Inflammatory Mediators Downregulated by Betamethasone

Mediator Class Specific Examples Primary Mechanism of Suppression Reference
Pro-inflammatory Cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) Transrepression of transcription factors (e.g., NF-κB) patsnap.comscielo.brspandidos-publications.com
Chemokines Interleukin-8 (IL-8), CCL2 Inhibition of gene expression via GR-mediated transrepression nih.govmedicaljournals.se
Eicosanoids Prostaglandins (B1171923), Leukotrienes Inhibition of the Phospholipase A2 pathway (via Lipocortin-1) patsnap.compatsnap.comaburaihan.com

The upregulation of Lipocortin-1 (Annexin-1) provides a direct mechanism for inhibiting the production of eicosanoids—a major class of inflammatory mediators that includes prostaglandins and leukotrienes. patsnap.comaburaihan.com Cell injury or inflammatory stimuli activate the enzyme Phospholipase A2 (PLA2). clinref.com Activated PLA2 acts on cell membrane phospholipids (B1166683) to release arachidonic acid. clinref.compatsnap.com

Arachidonic acid is the precursor for the synthesis of both prostaglandins (via the cyclooxygenase, or COX, pathway) and leukotrienes (via the lipoxygenase, or LOX, pathway). patsnap.com Lipocortin-1, which is produced following Betamethasone administration, exerts an inhibitory effect on Phospholipase A2. patsnap.comresearchgate.net By blocking PLA2, Betamethasone prevents the release of arachidonic acid, thereby halting the entire downstream production of prostaglandins and leukotrienes. patsnap.comaburaihan.com This is a critical action, as prostaglandins mediate vasodilation and pain, while leukotrienes are potent chemoattractants for inflammatory cells. clinref.com This upstream inhibition of the entire arachidonic acid cascade is a key reason for the broad and potent anti-inflammatory efficacy of glucocorticoids like Betamethasone. nih.gov

Immunomodulatory Effects at the Cellular Level

Betamethasone exerts profound immunomodulatory and anti-inflammatory effects by influencing the behavior of various immune cells. Its primary mechanism involves binding to intracellular glucocorticoid receptors, which then modulate the expression of genes involved in inflammation and immune response. patsnap.comtaylorandfrancis.com

Impact on Leukocyte Infiltration and Proliferation

Betamethasone significantly alters the landscape of leukocyte activity, a cornerstone of its therapeutic action in inflammatory conditions. In diseases like psoriasis, betamethasone dipropionate has been shown to attenuate the autoimmune response by reducing the infiltration and proliferation of leukocytes into the skin. patsnap.comfrontiersin.org This leads to a decrease in the inflammatory cascade. Studies in pregnant women have shown that betamethasone therapy causes a transient increase in total leukocyte counts in peripheral blood, primarily due to a rise in neutrophils, while lymphocyte counts decrease. researchgate.net This effect is linked to the demargination of neutrophils into blood vessels and a redistribution of lymphocytes. biologists.com

However, the effect on leukocyte infiltration can be context-dependent. In a study using zebrafish models with a specific genetic mutation (ptpn6 morphants), treatment with betamethasone 17-valerate paradoxically led to a more abundant leukocyte infiltration in affected tissues, suggesting a complex interaction with underlying genetic factors. nih.govnih.gov

Table 1: Effects of Betamethasone on Leukocyte Dynamics
Cell TypeEffectContext/ModelReference
Leukocytes (General)Decreased infiltration and proliferationPsoriasis models patsnap.comfrontiersin.org
Leukocytes (General)Transient increase in peripheral blood countPregnant women researchgate.net
NeutrophilsIncreased number in peripheral bloodHuman studies biologists.com
NeutrophilsReduced motility and chemotaxisHuman studies biologists.com
LymphocytesDecreased number in peripheral bloodHuman studies researchgate.netbiologists.com
MonocytesReduced number (via apoptosis)In vitro human monocytes, in vivo studies biologists.com

Modulation of T-cell Subsets (e.g., Th17, CD4+, γδ T-cells)

Betamethasone exerts a broad inhibitory effect on various T-cell subsets that are pivotal in driving autoimmune and inflammatory diseases. mdpi.com In psoriatic models, betamethasone dipropionate lessens the infiltration and proliferation of CD4+ and Th17 cells. patsnap.comfrontiersin.org It also reduces the expression of Th1/Th17-related cytokines such as TNF-α, IFN-γ, IL-17, and IL-22. patsnap.comcapes.gov.br This targeted suppression of the IL-23/Th17 axis is a key component of its anti-psoriatic activity. mdpi.com

Furthermore, betamethasone alters the localization and proliferation of γδ T-cells, which are significant producers of IL-17 in the skin. patsnap.comfrontiersin.org In vitro studies have demonstrated that betamethasone can impair γδ T-cell proliferation and decrease their production of IL-17. medchemexpress.com The sensitivity of T-cells to glucocorticoid-induced apoptosis is a critical factor, with T-lymphocytes generally being more sensitive than B-lymphocytes. researchgate.net This leads to a reduction in peripheral lymphocyte counts, although this effect can be transient. biologists.com

Table 2: Modulation of T-Cell Subsets by Betamethasone
T-Cell SubsetObserved EffectMechanism/ResultReference
CD4+ T-cellsReduced infiltration and proliferationAttenuation of autoimmune response in psoriasis. patsnap.comfrontiersin.org
Th17 cellsInhibited proliferation and functionDecreased production of IL-17, IL-22; suppression of the IL-23/Th17 axis. patsnap.commdpi.comcapes.gov.br
γδ T-cellsAltered localization and proliferationImpaired proliferation and reduced IL-17 production. patsnap.commedchemexpress.com
T-cell precursorsInduction of apoptosisContributes to a transient reduction in thymocyte numbers. biologists.com

Cellular Effects Beyond Immunomodulation

Regulation of Keratinocyte Proliferation and Apoptosis

A fundamental mechanism of betamethasone in treating skin disorders like psoriasis is its direct effect on keratinocytes, the primary cells of the epidermis. Psoriasis is characterized by the hyperproliferation of these cells. scbt.com Corticosteroids, including betamethasone valerate (B167501) and betamethasone dipropionate, effectively reduce keratinocyte proliferation and induce their apoptosis (programmed cell death). patsnap.comfrontiersin.org

In vitro studies on HaCaT keratinocytes show that betamethasone reduces cell growth in a dose-dependent manner. atsjournals.org At a concentration of 10⁻⁴M, betamethasone dipropionate was found to be the most potent antiproliferative compound among several tested corticosteroids. atsjournals.org Research also indicates that betamethasone valerate and dipropionate tend to induce more apoptosis than necrosis, which is a less inflammatory form of cell death. atsjournals.org This action helps to normalize epidermal differentiation and protein expression, contributing to the resolution of psoriatic lesions. patsnap.com

Table 3: Betamethasone Effects on Keratinocytes
ParameterEffectDetailsReference
ProliferationInhibitionEffect is dose-dependent; helps normalize epidermal thickness. patsnap.comatsjournals.org
ApoptosisInductionInduces programmed cell death, favoring apoptosis over necrosis. patsnap.comatsjournals.org
Cell CycleArrestBetamethasone valerate and dipropionate primarily arrest the cell cycle in the G2-phase. atsjournals.org
DifferentiationNormalizationHelps restore normal epidermal protein expression. patsnap.com

Pharmacokinetics at the Molecular and Cellular Level

Cellular Permeability and Intracellular Distribution

The journey of betamethasone from application to genetic action begins with its passage across the cell membrane. Due to its lipophilic (fat-soluble) nature, betamethasone can readily diffuse through the lipid bilayer of the cell membrane. patsnap.comscbt.com The potency of different betamethasone forms is linked to their lipophilicity; esterified versions like betamethasone dipropionate and betamethasone valerate are more lipophilic and thus have enhanced local bioavailability compared to betamethasone alone. drugbank.comnih.gov

Once inside the cell, betamethasone binds to the glucocorticoid receptor (GR), which resides in the cytoplasm as part of a large multiprotein complex. patsnap.comresearchgate.netmdpi.com This binding event causes a conformational change in the GR, leading to the dissociation of chaperone proteins like heat shock protein 90 (Hsp90). mdpi.commdpi.com The activated betamethasone-GR complex then translocates from the cytoplasm into the nucleus. patsnap.comnih.govmdpi.com Studies on other glucocorticoids suggest this process can involve a transient remodeling of the nuclear envelope, increasing the permeability of nuclear pore complexes to facilitate the entry of the receptor complex. biologists.comnih.gov Inside the nucleus, the complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs), where it can either activate or repress the transcription of target genes to produce its anti-inflammatory and immunosuppressive effects. researchgate.netnih.govmdpi.com

Metabolic Transformation Pathways (e.g., Hepatic Metabolism)

Betamethasone undergoes extensive metabolism, primarily in the liver, before excretion. wikipedia.orggithub.ioglowm.com This biotransformation is crucial for its clearance from the body, with less than 5% of the drug being excreted unchanged in the urine. github.ionih.gov The metabolic processes are mediated by the Cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. wikipedia.orgfda.gov Consequently, substances that induce or inhibit this enzyme can alter the metabolism rate of betamethasone. fda.gov For instance, drugs that induce hepatic microsomal enzyme activity may accelerate its breakdown, while strong CYP3A4 inhibitors like ketoconazole (B1673606) can decrease its metabolism. fda.gov

The transformation of betamethasone results in the formation of at least six identified metabolites. drugbank.com The primary metabolic reactions include 6β-hydroxylation, oxidation of the 11β-hydroxyl group, and reduction of the C-20 carbonyl group. drugbank.com These modifications yield inactive metabolites, which are then conjugated with glucuronic acid or sulfate (B86663) to form water-soluble compounds (glucuronide and sulfate metabolites) that are readily excreted by the kidneys. glowm.com

In a related context, clioquinol, the other active component in this compound, is also metabolized, undergoing first-pass metabolism to form glucuronate and sulfate conjugates. nih.gov Humans, however, produce these metabolites in much lower concentrations compared to rodents. nih.gov

"Header": ["Metabolic Process", "Key Enzyme", "Resulting Products", "Significance"], "Data": [ ["Hepatic Metabolism", "CYP3A4", "6β-hydroxylated metabolites, 11-keto metabolites, C-20 reduced metabolites. drugbank.com", "Primary pathway for betamethasone clearance. github.ionih.gov"], ["Conjugation", "Glucuronyltransferases, Sulfotransferases", "Inactive glucuronide and sulfate conjugates. glowm.com", "Increases water solubility for renal excretion. glowm.com"] ]

Protein Binding Dynamics

Once in the bloodstream, betamethasone is rapidly distributed to tissues including muscle, liver, skin, intestines, and kidneys. glowm.com Its interaction with plasma proteins is a key determinant of its bioavailability and activity. Approximately 64% of betamethasone in the plasma is bound to proteins. github.iomedscape.com This binding is relatively weak and occurs with plasma albumin and, to a lesser extent, with corticosteroid-binding globulin (transcortin). glowm.comdrugbank.com The pharmacological activity of the corticosteroid is attributed to the unbound portion of the drug in circulation. glowm.com

Compared to its stereoisomer dexamethasone, betamethasone exhibits lower plasma protein binding. nih.gov This difference in binding contributes to variations in their pharmacokinetic profiles, including a higher volume of distribution for betamethasone. nih.gov

The other component of this compound, clioquinol, exhibits distinct protein binding dynamics. It is known as a metal-protein attenuating compound, possessing a high affinity for binding metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). patsnap.comnih.govmdpi.com This chelation of metal ions is fundamental to its antimicrobial mechanism, as it inactivates essential microbial enzymes. patsnap.com

"Header": ["Pharmacokinetic Parameter", "Betamethasone", "Dexamethasone", "Reference"], "Data": [ ["Plasma Protein Binding", "~64%", "Higher than Betamethasone", " github.ionih.govmedscape.com"], ["Primary Binding Proteins", "Albumin, Transcortin", "Albumin, Transcortin", " glowm.com"], ["Plasma Clearance", "Lower than Dexamethasone", "Higher than Betamethasone", " nih.gov"], ["Volume of Distribution", "Higher than Dexamethasone", "Lower than Betamethasone", " nih.gov"] ]

Synthetic Chemistry and Derivatives of Betamethasone

Classical and Industrial Synthesis Routes (e.g., from Diosgenin)

The industrial production of betamethasone and other corticosteroids has historically relied on semi-synthesis from naturally occurring steroid precursors. researchgate.netnih.gov Diosgenin, a steroidal sapogenin extracted from the roots of yams in the Dioscorea genus, is a common starting material. researchgate.netscience.govscielo.br

Another critical precursor is hecogenin (B1673031), which is often sourced from plants of the Agave genus. researchgate.net Hecogenin is particularly valuable for synthesizing corticosteroids because it possesses an oxygen atom at the C-12 position. This feature simplifies the chemical steps required to introduce the 9,11-double bond, a key structural element for the anti-inflammatory activity of betamethasone. researchgate.net These industrial syntheses typically involve a sophisticated combination of chemical reactions and microbial transformations (biotechnology) to achieve the final complex molecule. researchgate.netnih.gov

Novel Synthetic Methodologies and Precursor Utilization (e.g., from 9α-hydroxyandrost-4-ene-3,17-dione, Agave sisalana waste)

Another innovative approach utilizes industrial waste from the processing of Agave sisalana (sisal). researchgate.netttsf.or.th Hecogenin is extracted from the fermented waste and then converted to betamethasone. tandfonline.com This method provides a value-added application for agricultural byproducts, contributing to a more circular economy.

"Header": ["Synthetic Route", "Starting Material", "Key Features", "Reference"], "Data": [ ["Classical Industrial Route", "Diosgenin or Hecogenin", "Multi-step chemical and microbial transformations. researchgate.netnih.gov", " researchgate.netnih.govresearchgate.net"], ["Novel Synthesis from 9αOH-AD", "9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD)", "11 steps, 22.9% overall yield; avoids toxic reagents like KCN; uses fermentation for dehydrogenation. researchgate.netresearchgate.net", " researchgate.netresearchgate.netvjs.ac.vn"], ["Synthesis from Agro-Waste", "Waste from Agave sisalana", "Utilizes hecogenin extracted from fermented industrial waste. tandfonline.com", " researchgate.netttsf.or.thtandfonline.com"] ]

Structure-Activity Relationship Studies in Steroid Modifications

The high potency and specific activity of betamethasone are a direct result of targeted chemical modifications to the basic steroid nucleus. Structure-activity relationship (SAR) studies have elucidated the function of each key structural feature.

A-Ring: The presence of a double bond between carbons 1 and 2 (Δ¹) is critical for enhancing glucocorticoid activity. iptsalipur.org The ketone group at C-3 and the double bond between C-4 and C-5 are essential for both glucocorticoid and mineralocorticoid receptor binding. iptsalipur.org

B-Ring: The introduction of a fluorine atom at the 9α position dramatically increases both glucocorticoid and mineralocorticoid activity, likely due to its electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq

C-Ring: The 11β-hydroxyl group is indispensable for potent glucocorticoid activity. iptsalipur.org

D-Ring: The modification at C-16 is a defining feature of modern synthetic corticosteroids. The 16β-methyl group in betamethasone significantly boosts anti-inflammatory (glucocorticoid) potency while virtually eliminating the salt-retaining (mineralocorticoid) effects. fda.govuomustansiriyah.edu.iq

The combination of the Δ¹-double bond, the 9α-fluoro group, and the 16β-methyl group results in a molecule with powerful glucocorticoid effects and negligible mineralocorticoid action, which is a highly desirable therapeutic profile. uomustansiriyah.edu.iq

"Header": ["Structural Modification", "Position", "Effect on Activity", "Reference"], "Data": [ ["Double Bond", "C1-C2", "Increases glucocorticoid activity.", " iptsalipur.org"], ["Fluorine Atom", "9α", "Enhances both glucocorticoid and mineralocorticoid activity.", " uomustansiriyah.edu.iq"], ["Hydroxyl Group", "11β", "Essential for glucocorticoid activity.", " iptsalipur.org"], ["Methyl Group", "16β", "Increases glucocorticoid activity and eliminates mineralocorticoid activity.", " fda.govuomustansiriyah.edu.iq"] ]

Design of Selective Glucocorticoid Receptor Modulators (SEGRMs)

The development of betamethasone represents a foundational achievement in the rational design of receptor-selective drugs, a concept that has evolved into the modern pursuit of Selective Glucocorticoid Receptor Modulators (SEGRMs). The primary goal in the design of betamethasone was to dissociate the desired anti-inflammatory effects from the undesirable mineralocorticoid side effects (such as water retention). uomustansiriyah.edu.iq

This was achieved through specific structural modifications, particularly the addition of the 16β-methyl group, which sterically hinders binding to the mineralocorticoid receptor while preserving or even enhancing affinity for the glucocorticoid receptor. fda.govuomustansiriyah.edu.iq This successful separation of activities in betamethasone serves as a classic example of structure-based drug design to achieve receptor selectivity.

Modern SEGRMs aim for an even finer level of control, seeking to separate the anti-inflammatory actions of glucocorticoids (mediated by transrepression) from the metabolic side effects (often linked to transactivation). While betamethasone itself is not classified as a modern SEGRM, its design principles—using specific chemical alterations to modulate receptor interaction and downstream effects—paved the way for this advanced field of research.

Analytical Methodologies for Research on Betnovate C and Its Components

Spectroscopic Characterization Techniques (e.g., FTIR, NMR, MS)

Spectroscopic techniques are indispensable for elucidating the molecular structures and confirming the identities of betamethasone (B1666872) valerate (B167501) and clioquinol (B1669181).

Betamethasone Valerate:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of betamethasone valerate reveals characteristic absorption bands corresponding to its various functional groups. Key peaks include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the ketone and ester groups, and C-F stretching, which are indicative of its steroidal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the betamethasone valerate molecule, allowing for unambiguous structural confirmation. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of betamethasone valerate and to study its fragmentation patterns. nih.govmzcloud.org This information is crucial for confirming the compound's identity and for identifying potential degradation products. nih.gov A reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS) method has been developed to differentiate between betamethasone and its epimer dexamethasone, as well as their various esterification products. nih.gov

Clioquinol:

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of clioquinol displays characteristic peaks that confirm its molecular structure, including bands associated with the quinoline ring and the hydroxyl group. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about clioquinol, confirming the positions of the chlorine and iodine substituents on the quinoline ring.

Mass Spectrometry (MS): Mass spectrometry of clioquinol shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that aid in its identification. chemicalbook.comnist.gov

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating and quantifying the active ingredients in Betnovate-C, ensuring the product's quality and consistency.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the simultaneous determination of betamethasone valerate and clioquinol in cream formulations. rsc.orgresearchgate.netmdpi.comnih.gov A simple and rapid liquid chromatographic method has been developed that achieves good separation in under four minutes. rsc.org This method demonstrated good linearity over specific concentration ranges for both betamethasone valerate and clioquinol. rsc.org Another study utilized a reversed-phase HPLC method for the simultaneous analysis of betamethasone esters with other active ingredients. nih.govsemanticscholar.org

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods have been developed for the determination of betamethasone valerate in various topical formulations, offering even faster analysis times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive method that has been used for the determination of clioquinol levels in biological samples. nih.gov

Bioanalytical Assays for Molecular and Cellular Studies (e.g., Reporter Gene Assays, Enzyme Inhibition Assays, Cell Viability Assays)

Bioanalytical assays are crucial for understanding the mechanisms of action of betamethasone valerate and clioquinol at the molecular and cellular levels.

Reporter Gene Assays: To investigate the glucocorticoid activity of betamethasone valerate, reporter gene assays are employed. These assays can measure the transactivation and transrepression activities of the glucocorticoid receptor (GR) in response to ligand binding. nih.gov Studies have shown species-specific differences in the transactivation response of GR to esterified betamethasone. nih.gov

Enzyme Inhibition Assays: Clioquinol has been shown to inhibit certain enzymes. For example, it can inhibit the 20S proteasome through both copper-dependent and independent mechanisms. nih.gov It has also been found to inhibit the activity of superoxide dismutase-1 (SOD1), although this is not its primary mechanism of cytotoxicity. aacrjournals.org

Cell Viability Assays: The effects of betamethasone valerate and clioquinol on cell viability have been investigated in various cell lines. Betamethasone valerate has been shown to reduce cell growth in a dose-dependent manner in HaCaT keratinocytes. nih.gov It has also demonstrated cytotoxic effects on MDA-MB-231 human breast cancer cells. Clioquinol has been found to reduce the viability of several human cancer cell lines, inducing cell death through apoptotic pathways. aacrjournals.org It has also been shown to selectively reduce the viability of endothelial cells. nih.gov

Techniques for Investigating Protein-Ligand Interactions (e.g., SPR, ITC, Docking Studies)

Understanding the interactions between the active components of this compound and their biological targets is essential for elucidating their mechanisms of action.

Surface Plasmon Resonance (SPR): While specific SPR studies for betamethasone valerate are not extensively detailed in the provided context, this technique is a powerful tool for measuring the binding affinity and kinetics of ligands to their receptors in real-time. It could be used to characterize the interaction between betamethasone valerate and the glucocorticoid receptor.

Isothermal Titration Calorimetry (ITC): ITC is another valuable technique for studying protein-ligand interactions by directly measuring the heat changes that occur upon binding. This method could provide thermodynamic data on the binding of betamethasone valerate to the glucocorticoid receptor.

Docking Studies: Molecular docking studies are computational methods used to predict the binding mode of a ligand to its target protein. Docking studies of betamethasone dipropionate, a related corticosteroid, with the glucocorticoid receptor have been performed. researchgate.net Similar studies could be applied to betamethasone valerate to understand its binding orientation and interactions within the receptor's binding pocket. For clioquinol, its ability to chelate metal ions like copper and zinc is a key aspect of its mechanism of action in certain contexts, and its interactions with metal-containing proteins could be investigated using these techniques. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Pathways and Off-Target Effects

While the primary mechanisms of betamethasone (B1666872) and clioquinol (B1669181) are understood, the full spectrum of their molecular interactions remains an active area of investigation.

Betamethasone Valerate (B167501): A potent glucocorticoid, betamethasone valerate primarily exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors, which then modulate gene expression. nih.govinvivochem.com This leads to the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. pharmeasy.inmims.com Future research aims to uncover less-defined pathways. For instance, investigations into the off-target effects of corticosteroids are revealing impacts on cellular metabolism. Studies have shown that glucocorticoids can alter glucose-6-phosphate dehydrogenase (G-6-PDH) activity, an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway, which could influence cellular redox balance and biosynthetic processes in skin cells. apexbt.com Furthermore, prolonged treatment can lead to changes in the expression of genes related to cell-cycle progression and extracellular matrix organization, contributing to side effects like skin atrophy. nih.govnih.gov

Clioquinol: Traditionally known as an antimicrobial agent, clioquinol's mechanism involves the chelation of metal ions like copper and zinc, which are crucial for microbial enzyme function, and potential interference with microbial DNA synthesis. patsnap.comapollopharmacy.in However, its role as a metal protein attenuating compound (MPAC) has opened avenues for exploring its effects in other contexts, such as neurodegenerative diseases. nih.gov Research suggests clioquinol can modulate signaling cascades like the mitogen-activated protein kinase (MAPK) pathway by influencing metal ion homeostasis. nih.gov Understanding these non-antimicrobial, off-target effects is crucial for a complete pharmacological profile and could reveal new therapeutic possibilities or explain idiosyncratic adverse events.

Development of Advanced Delivery Systems for Targeted Efficacy

A significant challenge with potent topical corticosteroids is delivering the drug effectively to the target tissue while minimizing systemic absorption and local side effects. nih.govjcadonline.com Advanced drug delivery systems are being developed to address this. nih.govskintherapyletter.com

The goal is to create formulations that enhance drug deposition in the epidermis and dermis, where inflammation occurs, without increasing systemic exposure. nih.gov Novel approaches include:

Nanocarriers: Systems like liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate corticosteroids. ekb.egjdermis.com These carriers can improve drug stability, control release, and enhance penetration into the skin's deeper layers. ekb.egjdermis.com For example, PEGylated liposomes can increase the drug's residence time on the skin. jdermis.com

Polyaphron Dispersion (PAD) Technology: This novel cream formulation uses a multiphase emulsion system that can deliver betamethasone more effectively into the stratum corneum and epidermis compared to traditional topical suspensions. nih.gov

Stimuli-Responsive Hydrogels: These are "smart" materials that can release a drug in response to specific triggers like changes in temperature or pH, or exposure to ultrasound. nih.gov This allows for on-demand drug delivery targeted specifically to inflamed tissue.

These technologies aim to optimize the therapeutic ratio, achieving higher efficacy with a lower total dose and, consequently, a better safety profile. nih.govnih.gov

Exploration of Novel Analogues and Derivatives with Enhanced Selectivity

The development of new chemical entities based on the structures of betamethasone and clioquinol is a key strategy to improve therapeutic outcomes.

Betamethasone Analogues: Research has focused on synthesizing derivatives with a better dissociation between anti-inflammatory effects and side effects. One study explored a series of 9-alpha-halo-12-beta-hydroxy and 12-beta-acyloxy analogues of betamethasone. nih.gov Certain ester derivatives demonstrated potent topical anti-inflammatory activity with no evidence of systemic absorption or skin-thinning (atrophogenic activity), unlike the parent compound. nih.gov This highlights the potential for structural modifications to create "soft steroids" that act locally and are quickly metabolized into inactive forms upon entering systemic circulation.

Clioquinol Analogues: As a member of the 8-hydroxyquinoline (B1678124) family, clioquinol's structure serves as a scaffold for developing new agents. wikipedia.org Recent research has identified novel 8-hydroxyquinoline derivatives with more potent and broad-spectrum antifungal activity and lower cytotoxicity compared to clioquinol. nih.gov One such hit compound, L14, showed superior efficacy in a murine model of Candida albicans infection. nih.gov Other analogues have been investigated for their ability to inhibit viral entry, demonstrating the versatility of this chemical scaffold. nih.gov

Investigation of Resistance Mechanisms at a Molecular Level

The diminishing efficacy of a drug over time, known as resistance or tachyphylaxis, is a clinical concern.

Corticosteroid Resistance: In dermatology, resistance to topical corticosteroids can occur. While sometimes attributed to poor patient adherence, true molecular resistance mechanisms are being investigated. nih.gov A key area of focus is the glucocorticoid receptor (GR). Studies in severe atopic dermatitis have linked a poor response to corticosteroids with a marked decrease in the expression of the active receptor isoform, GR-alpha, in peripheral blood mononuclear cells. nih.gov Understanding such receptor-level changes is fundamental to overcoming treatment failure.

Antimicrobial Resistance to Clioquinol: While clioquinol has a long history of use, the potential for microbial resistance is a consideration, as with any antimicrobial agent. The rise of antifungal resistance to commonly used agents like azoles is a growing problem in dermatology. medicaldialogues.in Although the precise mechanisms of resistance to clioquinol are not as extensively studied as for other antimicrobials, they could theoretically involve mechanisms that prevent the drug from reaching its target or alterations in the microbial enzymes that clioquinol inhibits. Investigating these potential resistance pathways at a molecular level is crucial for ensuring the long-term viability of clioquinol and its derivatives.

Q & A

Q. What minimal reporting criteria are essential for this compound studies to ensure reproducibility?

  • Methodological Approach: Adopt CONSORT extensions for topical interventions, detailing blinding procedures, formulation stability, and application frequency. Report adverse events using MedDRA terminology and provide raw data in supplementary repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.